molecular formula C9H12N4O2 B160246 Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate CAS No. 134540-17-3

Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate

Cat. No. B160246
M. Wt: 208.22 g/mol
InChI Key: IIFIEBUVHQWOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly used in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in disease progression. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.

Biochemical And Physiological Effects

Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate in lab experiments is its high purity and yield. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.

Future Directions

There are several future directions for research on Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, further studies are needed to investigate its safety and efficacy in humans.

Synthesis Methods

Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate can be synthesized using various methods. One such method involves the reaction of 2,3-dichloropyrazine with dimethylformamide dimethyl acetal in the presence of a base. Another method involves the reaction of 2,3-dichloropyrazine with dimethylamine in the presence of a base and a reducing agent. These methods yield Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate with high purity and yield.

Scientific Research Applications

Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It has also been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

CAS RN

134540-17-3

Product Name

Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)pyrazine-2-carboxylate

InChI

InChI=1S/C9H12N4O2/c1-13(2)6-12-8-7(9(14)15-3)10-4-5-11-8/h4-6H,1-3H3

InChI Key

IIFIEBUVHQWOMX-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=NC=CN=C1C(=O)OC

Canonical SMILES

CN(C)C=NC1=NC=CN=C1C(=O)OC

synonyms

Pyrazinecarboxylic acid, 3-[[(dimethylamino)methylene]amino]-, methyl ester

Origin of Product

United States

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